

Application Note: HPLC Analysis of Dyes Derived from Sodium 4-hydroxynaphthalene-2-sulphonate

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Compound of Interest

Compound Name: Sodium 4-hydroxynaphthalene-2-sulphonate

Cat. No.: B081246

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Introduction

Sodium 4-hydroxynaphthalene-2-sulphonate, commonly known as Schaeffer's acid sodium salt, is a crucial intermediate in the synthesis of a wide range of azo dyes. These dyes find extensive applications in the textile, food, and cosmetic industries. The quality control and characterization of these dyes are paramount to ensure product consistency, purity, and safety. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of these dye compounds. This application note provides a detailed protocol for the reversed-phase HPLC (RP-HPLC) analysis of dyes derived from **Sodium 4-hydroxynaphthalene-2-sulphonate**.

Experimental Protocols

1. Sample Preparation

A stock solution of the dye standard or sample is prepared by accurately weighing approximately 10 mg of the dye and dissolving it in 100 mL of a diluent (typically a mixture of the mobile phase components, e.g., 50:50 acetonitrile:water). This stock solution is then further diluted to a working concentration of 10-100 µg/mL. It is crucial to filter the final solution through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the HPLC column.

2. HPLC Instrumentation and Conditions

The analysis is performed on a standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a UV-Vis detector.

Table 1: HPLC Operating Conditions

Parameter	Value
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase A	20 mM Ammonium Acetate in Water (pH 6.8)
Mobile Phase B	Acetonitrile
Gradient Program	0-2 min: 10% B; 2-15 min: 10-80% B; 15-18 min: 80% B; 18-20 min: 10% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection Wavelength	254 nm and Visible Wavelength Maximum (λ_{max}) of the specific dye

3. Data Analysis

Data acquisition and processing are performed using a suitable chromatography data system. The identification of individual dye components is based on their retention times compared to that of a reference standard. Quantification is achieved by measuring the peak area and comparing it to a calibration curve generated from standards of known concentrations.

Quantitative Data Summary

The following table presents hypothetical quantitative data for the separation of two representative azo dyes derived from **Sodium 4-hydroxynaphthalene-2-sulphonate**, Dye 1 (e.g., Sunset Yellow FCF) and Dye 2 (a hypothetical related impurity).

Table 2: Hypothetical Quantitative Data for HPLC Analysis

Analyte	Retention Time (min)	Peak Area (mAU*s)	Resolution (Rs)
Dye 1	8.5	12500	-
Dye 2	9.8	1500	2.5

Visualizations

Caption: Experimental workflow for the HPLC analysis of dyes.

Caption: Logical relationship of HPLC system components.

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